molecular formula C27H28N4O3 B1678393 Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate CAS No. 622795-76-0

Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate

Cat. No. B1678393
CAS RN: 622795-76-0
M. Wt: 456.5 g/mol
InChI Key: ROTCTSYSZSYNHB-UHFFFAOYSA-N
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Description

Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate is a chemical compound with the molecular formula C27H28N4O3 . It is also known by other names such as PIP-199 and has a molecular weight of 456.5 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a piperazine ring, a pyridine ring, and an indole ring with a phenyl group . The exact 3D conformer and 2D structure can be found in chemical databases like PubChem .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 4.3, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has six rotatable bonds . Its exact mass and monoisotopic mass are 456.21614077 g/mol . The topological polar surface area is 70.8 Ų . It has 34 heavy atoms .

Scientific Research Applications

Mechanism of Action

Target of Action

PIP-199 is a selective inhibitor of the RMI (RecQ-mediated genome instability protein) core complex/MM2 interaction . The RMI complex plays a crucial role in maintaining genome stability, and MM2 is the binding site of the RMI complex on the Fanconi anemia complementation group M protein (FANCM) .

Mode of Action

PIP-199 interacts with its targets by inhibiting the interaction between the FANCM and the RMI complex . This inhibition disrupts the proper execution of the Fanconi anemia (FA) DNA repair pathway, a common mechanism by which tumors evolve resistance to DNA crosslinking chemotherapies .

Biochemical Pathways

The primary biochemical pathway affected by PIP-199 is the Fanconi anemia (FA) DNA repair pathway . By inhibiting the interaction between FANCM and the RMI complex, PIP-199 disrupts this pathway, potentially sensitizing resistant tumors to DNA crosslinking chemotherapeutics .

Pharmacokinetics

It is known that pip-199 is soluble in dmso

Result of Action

The primary result of PIP-199’s action is the potential sensitization of resistant tumors to DNA crosslinking chemotherapeutics . By disrupting the FA DNA repair pathway, PIP-199 may enhance the effectiveness of these chemotherapeutic agents .

Action Environment

It has been reported that pip-199 immediately decomposes in common aqueous buffers and some organic solvents . This suggests that the stability of PIP-199 may be influenced by the solvent used, and its efficacy may be affected by its chemical instability .

properties

IUPAC Name

ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTCTSYSZSYNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate
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Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate
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Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate
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Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate
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Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate
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Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate

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